molecular formula C18H29N B10756985 (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine

(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine

Cat. No.: B10756985
M. Wt: 259.4 g/mol
InChI Key: UEEAJOUBQAEABH-JZXOWHBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For example, starting from 4-methyl-2-cyanopiperidine, a series of reactions including hydrolysis, esterification, and resolution can be employed to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced separation techniques, such as chiral chromatography, are often employed to ensure the production of enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-methoxy-2-methylpiperidine
  • (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
  • (2S,3R,4R,5S)-3-hydroxy-4-(hydroxymethyl)-1,6-diphenyl-2,5-hexanediyl]bis(2-amino)

Uniqueness

(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H29N

Molecular Weight

259.4 g/mol

IUPAC Name

(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine

InChI

InChI=1S/C18H29N/c1-15(14-18-11-7-8-12-19(18)3)13-16(2)17-9-5-4-6-10-17/h4-6,9-10,15-16,18H,7-8,11-14H2,1-3H3/t15-,16+,18-/m0/s1

InChI Key

UEEAJOUBQAEABH-JZXOWHBKSA-N

Isomeric SMILES

C[C@H](C[C@@H]1CCCCN1C)C[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CC(CC1CCCCN1C)CC(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.